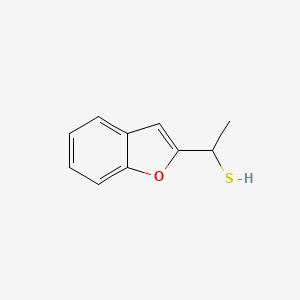

1-(Benzofuran-2-yl)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzofuran-2-yl)ethanethiol is an organic compound characterized by the presence of a benzofuran ring attached to an ethanethiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Benzofuran-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of benzofuran with ethanethiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzofuran-2-yl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the potential of benzofuran derivatives, including 1-(benzofuran-2-yl)ethanethiol, in anticancer research. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines such as chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Therapeutic Index |

|---|---|---|---|

| Compound 6 | K562 | 2.59 | 9.10 |

| Compound 8 | PC3 | 5.00 | 3.25 |

| Compound 9 | SW620 | >100 | Not applicable |

These results indicate that certain derivatives exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards healthy cells .

Catalysis and Coordination Chemistry

The thiol group in this compound allows for coordination with metal ions, enhancing its utility in catalysis and sensor applications. Studies indicate that compounds containing both benzofuran and thiol functionalities can form complexes with various metal ions, facilitating catalytic reactions .

Table 2: Coordination Properties of Thiol Compounds

| Compound | Metal Ion | Reaction Type |

|---|---|---|

| This compound | Cu(II) | Catalytic oxidation |

| 1-(5-Bromo-1-benzofuran-2-yl)ethanethiol | Ag(I) | Complex formation |

These interactions provide insights into the reactivity and potential applications of the compound in materials science and nanotechnology.

Environmental Applications

The reactivity of thiols allows them to participate in detoxification processes for environmental pollutants. Research indicates that compounds like this compound could play a role in bioremediation strategies, where they may help in the degradation of harmful substances through nucleophilic attack on electrophilic sites .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various benzofuran derivatives, researchers synthesized a series of compounds based on the structure of this compound. The compounds were tested against multiple cancer cell lines using MTT assays to determine their IC50 values. The findings revealed that certain derivatives exhibited potent anticancer properties while being less toxic to normal cells, highlighting their potential as therapeutic agents .

Case Study 2: Coordination Chemistry

Another investigation focused on the coordination chemistry of benzofuran-derived thiols with transition metals. The study demonstrated that these compounds could effectively form stable complexes with metals like copper and silver, which are critical for catalysis in organic reactions. The research emphasized the versatility of benzofuran-thiol derivatives in developing new catalytic systems .

Wirkmechanismus

The mechanism of action of 1-(Benzofuran-2-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biological molecules, potentially leading to the modulation of enzyme activity or signaling pathways . The benzofuran ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: A parent compound with a similar structure but lacking the ethanethiol group.

2-(Benzofuran-2-yl)ethanol: A compound with a hydroxyl group instead of a thiol group.

2-(Benzofuran-2-yl)acetic acid: A compound with a carboxylic acid group instead of a thiol group.

Uniqueness

1-(Benzofuran-2-yl)ethanethiol is unique due to the presence of both the benzofuran ring and the ethanethiol group, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(Benzofuran-2-yl)ethanethiol is an organic compound notable for its unique structure, which combines a benzofuran ring with an ethanethiol group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Overview of this compound

Chemical Structure:

- Molecular Formula: C10H11OS

- CAS Number: 1038982-04-5

This compound can be synthesized through several methods, often involving the reaction of benzofuran with ethanethiol under specific conditions. The presence of the thiol group allows for various chemical reactivity, which is crucial for its biological interactions.

Biological Activities

This compound has been investigated for multiple biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent. The benzofuran moiety may contribute to this activity by interacting with microbial cell membranes or essential enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| HeLa | 10.5 | 24.71 | G1/S phase arrest |

| MCF-7 | 12.3 | 30.5 | Apoptosis via caspase activation |

| PC3 | 15.0 | 22.0 | Modulation of PI3K/AKT pathway |

The compound's ability to induce apoptosis was confirmed by flow cytometry, which indicated significant increases in early and late apoptotic cells compared to control groups .

The biological activity of this compound is attributed to its ability to form covalent bonds with biological molecules, particularly through its thiol group. This interaction can modulate the activity of various enzymes and signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition Studies

In addition to direct cytotoxic effects on cancer cells, this compound has been studied for its inhibitory effects on key enzymes involved in cancer progression:

- PI3K Inhibition: It demonstrated promising inhibition against PI3K, a critical pathway in cancer cell survival.

- VEGFR-2 Inhibition: The compound also showed potential as an inhibitor of VEGFR-2, which is involved in angiogenesis.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| PI3K | 5.0 | Significant inhibition |

| VEGFR-2 | 7.5 | Moderate inhibition |

Case Studies and Research Findings

A notable study investigated the effects of this compound on various cancer cell lines using MTT assays, revealing its potential as a therapeutic agent . The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability across all tested lines.

Another study focused on its synthesis via green chemistry methods, emphasizing the environmental benefits of using biocatalysts for producing enantiopure derivatives . This approach not only enhances sustainability but also opens avenues for developing new drugs based on this scaffold.

Eigenschaften

IUPAC Name |

1-(1-benzofuran-2-yl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXVHYRTEAJBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.